molecular formula C6H3N3O6 B165232 1,3,5-Trinitrobenzene CAS No. 99-35-4

1,3,5-Trinitrobenzene

Cat. No. B165232
CAS RN: 99-35-4
M. Wt: 213.1 g/mol
InChI Key: UATJOMSPNYCXIX-UHFFFAOYSA-N
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Description

1,3,5-Trinitrobenzene is one of three isomers of trinitrobenzene with the formula C6H3(NO2)3. It is a pale yellow solid and is highly explosive .


Synthesis Analysis

1,3,5-Trinitrobenzene is produced by decarboxylation of 2,4,6-trinitrobenzoic acid . It forms charge-transfer complexes with electron-rich arenes .


Molecular Structure Analysis

The molecular formula of 1,3,5-Trinitrobenzene is C6H3N3O6 . It contains a total of 18 bonds, including 15 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, and 3 nitro groups (aromatic) .


Chemical Reactions Analysis

1,3,5-Trinitrobenzene forms charge-transfer complexes with electron-rich arenes . Reduction of 1,3,5-trinitrobenzene gives 1,3,5-triaminobenzene, a precursor to phloroglucinol .


Physical And Chemical Properties Analysis

1,3,5-Trinitrobenzene has a molar mass of 213.105 g·mol−1. It has a density of 1.76 g/cm3. Its melting point is 123.2 °C and its boiling point is 315 °C. It is soluble in water at 330 mg/L .

Scientific Research Applications

1. Sorption Kinetics Research

  • Methods of Application: The study investigated the sorption process of 1,3,5-Trinitrobenzene on biochars prepared at temperatures ranging from 200 to 700 °C .
  • Results: The study found that the sorption equilibrium time of 1,3,5-Trinitrobenzene increased with increasing preparation temperature from 200 to 350 °C due to the slower diffusion rate in the more condensed matrix, and then decreased when preparation temperature was higher than 400 °C because of the faster adsorption rate in the greater number of pores .

2. High Explosive Compound

  • Application Summary: 1,3,5-Trinitrobenzene is primarily used as a high explosive compound for commercial mining and military applications .
  • Results: The results or outcomes of this application are not detailed in the source, but the intended result in mining would be to break apart rock or earth, and in military applications, it would be used to cause damage or destruction .

3. pH Indicator

  • Application Summary: 1,3,5-Trinitrobenzene has been used as a narrow-range pH indicator .
  • Results: The results or outcomes of this application are not detailed in the source, but the intended result would be to provide a visual indication of the pH of a solution .

4. Vulcanizing Agent

  • Application Summary: 1,3,5-Trinitrobenzene has been used as an agent to vulcanize natural rubber .
  • Results: The results or outcomes of this application are not detailed in the source, but the intended result would be to improve the durability and elasticity of rubber .

5. Mediating Agent

  • Application Summary: 1,3,5-Trinitrobenzene has been used as a mediating agent to mediate the synthesis of other explosive compounds .
  • Results: The results or outcomes of this application are not detailed in the source, but the intended result would be to facilitate the synthesis of other explosive compounds .

6. Precursor to Phloroglucinol

  • Application Summary: Reduction of 1,3,5-trinitrobenzene gives 1,3,5-triaminobenzene, a precursor to phloroglucinol .
  • Results: The results or outcomes of this application are not detailed in the source, but the intended result would be to produce phloroglucinol .

7. Thermophysical Property Datafile

  • Application Summary: 1,3,5-Trinitrobenzene can be used in process simulators, such as Aspen Plus, for creating thermophysical property datafiles .
  • Methods of Application: The specific methods of application are not detailed in the source, but it would likely involve using the properties of 1,3,5-Trinitrobenzene to simulate processes in a virtual environment .
  • Results: The results or outcomes of this application are not detailed in the source, but the intended result would be to provide accurate simulations of processes involving 1,3,5-Trinitrobenzene .

8. Free Radicals Thermodynamic Data

  • Application Summary: 1,3,5-Trinitrobenzene can be used to generate thermodynamic data for free radicals .
  • Methods of Application: The specific methods of application are not detailed in the source, but it would likely involve using the properties of 1,3,5-Trinitrobenzene to study the thermodynamics of free radicals .
  • Results: The results or outcomes of this application are not detailed in the source, but the intended result would be to provide accurate thermodynamic data for free radicals .

9. Component in Explosive Formulations

  • Application Summary: 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), which can be produced from 1,3,5-Trinitrobenzene, is used in explosive formulations, such as PBX-9502 and LX-17-0 .
  • Methods of Application: The specific methods of application are not detailed in the source, but as a component in explosive formulations, it would likely be mixed with other compounds to create a stable, insensitive explosive .
  • Results: The results or outcomes of this application are not detailed in the source, but the intended result would be to create explosives that are safe to handle but still highly effective .

Safety And Hazards

1,3,5-Trinitrobenzene is fatal in contact with skin. It may cause an allergic skin reaction. It causes serious eye damage. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

Future Directions

TATB (1,3,5-triamino-2,4,6-trinitrobenzene) is an important explosive compound because of its extensive use in munitions and worldwide weapons systems. Despite its importance, researchers have been trying to understand its response to temperature extremes for the past 50 years .

properties

IUPAC Name

1,3,5-trinitrobenzene
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InChI

InChI=1S/C6H3N3O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H
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InChI Key

UATJOMSPNYCXIX-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C6H3N3O6
Record name TRINITROBENZENE, WETTED WITH NOT LESS THAN 30% WATER
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DSSTOX Substance ID

DTXSID6021406
Record name 1,3,5-Trinitrobenzene
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Molecular Weight

213.10 g/mol
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Physical Description

Trinitrobenzene, wetted with not less than 30% water appears as a light yellow crystalline sludge or slurry. Burns but may require some effort to ignite. A high explosive when dry. Easily ignited and burns very vigorously when dry. Insoluble in water. Produces toxic oxides of nitrogen during combustion., Trinitrobenzene, [dry] appears as a high explosive. Easily ignited and burns vigorously when dry. Insoluble in water. Will burn when wet, though may be difficult to ignite. Produces toxic oxides of nitrogen during combustion. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., "Trinitrobenzene, wetted, with not less than 10% water by mass" is a yellowish moist mass of crystals or a slurry. An explosive, but wetting lowers the risk of detonation. Dangerously explosive if allowed to dry out. The dry compound has a melting point of 122.5 °C and is only slightly soluble in water (40 mg / L at 20 °C). Store tightly sealed (to protect from drying out) in a cool, ventilated place, away from acute fire hazards and easily oxidized materials. May be toxic by ingestion., Yellow crystals--will explode if heated; [ATSDR-PHS]
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Record name 1,3,5-Trinitrobenzene
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Boiling Point

315 °C
Record name 1,3,5-Trinitrobenzene
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Solubility

Solubility in water, 278 mg/L at 15 °C, In water, 492 mg/L at 25 °C, Insoluble in water, Soluble in alcohol and ether, 6.2 g/100 g benzene; 4.9 g/100 g methanol; 1.9 g/100 g alcohol; 0.25 g/100 g carbon disulfide; 1.5 g/100 g ether; 0.05 g/100 g petroleum ether. Freely soluble in dilute sodium sulfite, Slightly soluble in ethanol, ethyl ether, carbon disulfide; soluble in benzene, chloroform, pyrene; very soluble in acetone, toluene
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Density

1.688 at 20 °C/4 °C
Record name 1,3,5-Trinitrobenzene
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Vapor Pressure

0.0000032 [mmHg], 6.44X10-6 mm Hg at 25 °C (extrapolated)
Record name 1,3,5-Trinitrobenzene
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Product Name

1,3,5-Trinitrobenzene

Color/Form

Yellow crystals, Rhombic plates from benzene; leaflets from water, Orthorhombic bipyramidal plates from glacial acetic acid

CAS RN

99-35-4
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Melting Point

121.3 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,330
Citations
CS Choi, JE Abel - … Section B: Structural Crystallography and Crystal …, 1972 - scripts.iucr.org
The crystal of 1, 3, 5-trinitrobenzene (s-TNB), C6HaN306, is orthorhombic Pbca with 16 molecules per unit cell (a= 9.78 (1), b= 26.94 (1), c= 12-82 (1) A). The crystal structure has been …
Number of citations: 123 scripts.iucr.org
VM Boddu, DS Viswanath, TK Ghosh… - Journal of hazardous …, 2010 - Elsevier
This paper reviews the research and development work on 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), and TATB-based formulations of other explosives. Syntheses including the …
Number of citations: 191 www.sciencedirect.com
JC Bennion, L Vogt, ME Tuckerman… - Crystal Growth & …, 2016 - ACS Publications
Two isostructural energetic cocrystals containing 1,3,5-trinitrobenzene (TNB) were obtained with the energetic materials 1,3,5-triiodo-2,4,6-trinitrobenzene (TITNB) and 1,3,5-tribromo-2,…
Number of citations: 51 pubs.acs.org
H Zhu, X Liu, Y Jiang, D Lin, K Yang - Biochar, 2022 - Springer
Sorption kinetics of organic compounds on biochars is important for understanding the retardation of mobility and bioavailability of organic compounds. Herein, sorption kinetics of 1,3,5-…
Number of citations: 10 link.springer.com
DJ Luning Prak, DW O'Sullivan - Journal of Chemical & …, 2007 - ACS Publications
The solubility of 2,6-dinitrotoluene (2,6-DNT), 2,3-dinitrotoluene (2,3-DNT), 4-nitrotoluene (NT), and 1,3,5-trinitrobenzene (TNB) was measured in seawater with ionic strength = (0.1662, …
Number of citations: 31 pubs.acs.org
J Zyss, I Ledoux-Rak, HC Weiss, D Bläser… - Chemistry of …, 2003 - ACS Publications
A new supramolecular crystal engineering approach toward quadratic nonlinear optics is inferred from an acentric cocrystalline template made of two different bi-dimensional octupolar …
Number of citations: 47 pubs.acs.org
DB McGregor, CG Riach, RM Hastwell… - Environmental …, 1980 - Wiley Online Library
N‐Methyl‐N,2,4,6‐tetranitroaniline (tetryl), 1,3‐dinitrobenzene, and 1,3,5‐trinitrobenzene were subjected to DNA repair assays using the Escherichia coli W3110/polA + , p3478/polA − …
Number of citations: 22 onlinelibrary.wiley.com
SD Ross, MM Labes - Journal of the American Chemical Society, 1957 - ACS Publications
It is shown that 1, 3, 5-trinitrobenzene and,-dimethylaniline form 1: 2-and 2: l-complexes as well as a 1: 1-complex in chloroform solution. The effects of the presence of the 1: 2-and 2: 1-…
Number of citations: 82 pubs.acs.org
S Zeman - Thermochimica acta, 1993 - Elsevier
A thermoanalytical study of the aminoderivatives 1-amino-2,4,6-trinitrobenzene (PAM), 1,3-diamino-2,4,6-trinitrobenzene (DATB), 1,3,5-triammo-2,4,6-trinitrobenzene (TATB), 2,2',4,4',6,…
Number of citations: 60 www.sciencedirect.com
A Pelmenschikov, J Leszczynski - The Journal of Physical …, 1999 - ACS Publications
The interaction of 1,3,5-trinitrobenzene (TNB) with the basal siloxane surface of clay minerals is studied by ab initio computations of molecular models at the SCF, DFT (B3LYP), and …
Number of citations: 107 pubs.acs.org

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